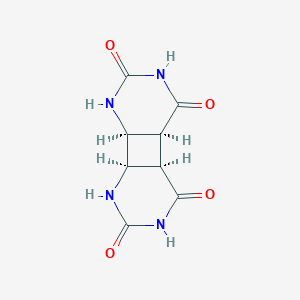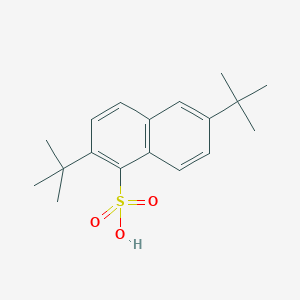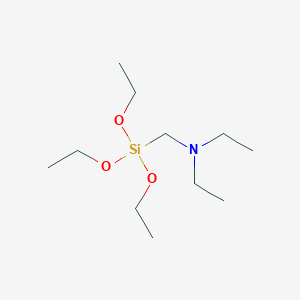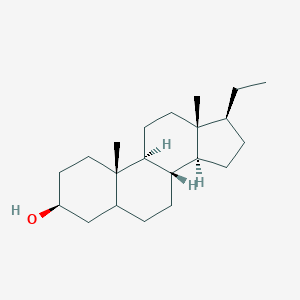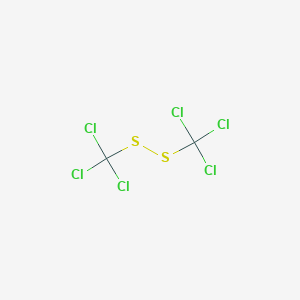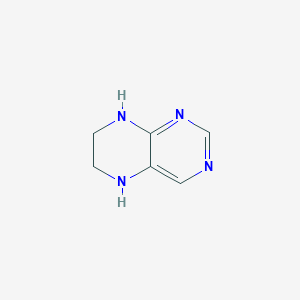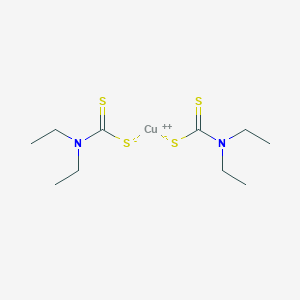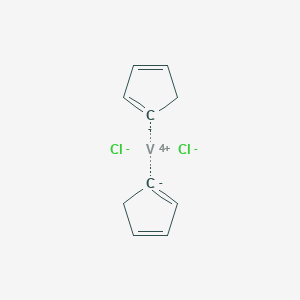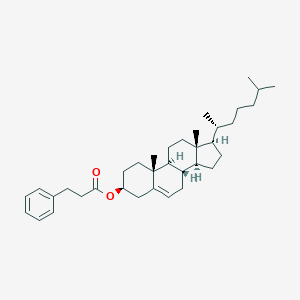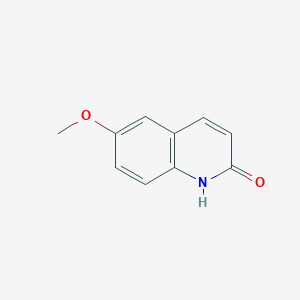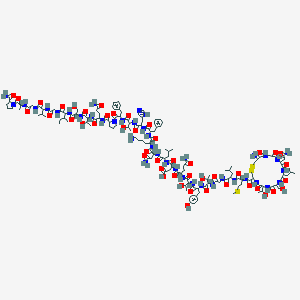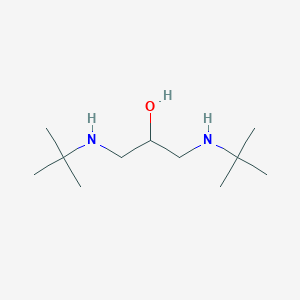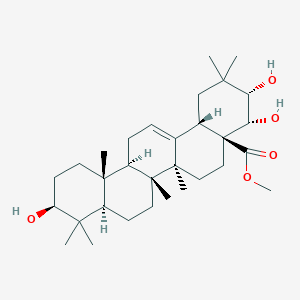
Entagenic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Entagenic acid methyl ester is a natural product that is found in the bark of the Entada phaseoloides tree. It has been widely studied for its potential therapeutic applications in various fields of medicine.
Wirkmechanismus
The mechanism of action of entagenic acid methyl ester is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of pro-inflammatory enzymes such as COX-2 and iNOS. It also activates various anti-oxidant enzymes such as SOD and catalase, which help to reduce oxidative stress in the body.
Biochemische Und Physiologische Effekte
Entagenic acid methyl ester has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the migration and invasion of cancer cells, thereby reducing the risk of metastasis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of entagenic acid methyl ester is its natural origin, which makes it a safer alternative to synthetic drugs. It is also relatively easy to synthesize and purify. However, one of the limitations of entagenic acid methyl ester is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of entagenic acid methyl ester. One of the main areas of research is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It is also being studied for its potential use in the treatment of various types of cancer. Further studies are needed to fully understand the mechanism of action of entagenic acid methyl ester and to optimize its therapeutic potential.
Synthesemethoden
Entagenic acid methyl ester can be synthesized from the bark of the Entada phaseoloides tree. The bark is extracted with a suitable solvent, and the extract is then subjected to various purification techniques such as column chromatography, recrystallization, and HPLC. The final product is obtained as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Entagenic acid methyl ester has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
13843-95-3 |
|---|---|
Produktname |
Entagenic acid methyl ester |
Molekularformel |
C31H50O5 |
Molekulargewicht |
502.7 g/mol |
IUPAC-Name |
methyl (3S,4R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,4,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C31H50O5/c1-26(2)17-19-18-9-10-21-28(5)13-12-22(32)27(3,4)20(28)11-14-30(21,7)29(18,6)15-16-31(19,25(35)36-8)24(34)23(26)33/h9,19-24,32-34H,10-17H2,1-8H3/t19-,20-,21+,22-,23+,24-,28-,29+,30+,31-/m0/s1 |
InChI-Schlüssel |
WBQATCAKJVIGKT-ZWNVPWOBSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC([C@@H]([C@@H]5O)O)(C)C)C(=O)OC)C)C)(C)C)O |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C(=O)OC)C)C)(C)C)O)C)C |
Kanonische SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C(=O)OC)C)C)(C)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



